4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline is an organic compound with the molecular formula and a molecular weight of 223.31 g/mol. This compound is classified under the category of substituted anilines, specifically featuring a methoxy group and a branched alkyl ether substituent. The compound is also identified by its CAS number, 2059954-87-7, which is essential for regulatory and safety documentation.
The compound can be sourced from various chemical suppliers and is often used in research and industrial applications. It falls under the broader classification of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring. The specific structural features of 4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline indicate its potential utility in organic synthesis and pharmaceutical chemistry.
The synthesis of 4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline typically involves the following steps:
This method can be optimized by adjusting parameters such as temperature, reaction time, and catalyst concentration to enhance yield and purity.
The molecular structure of 4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline can be represented by its SMILES notation: CC(C)C(COC1=CC=C(C=C1)N)=O
. The structure features:
The compound's structure contributes to its chemical reactivity and physical properties, such as solubility in organic solvents.
4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in synthetic chemistry.
The mechanism of action for 4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline primarily involves its reactivity due to the amino group and the electron-donating effects of the methoxy group.
This mechanism underlies its utility in synthesizing more complex organic molecules.
The compound exhibits typical characteristics of substituted anilines:
These properties make it suitable for various applications in organic synthesis.
4-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline finds applications primarily in scientific research, particularly in:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: